molecular formula C10H6O7 B15490514 2-Oxalobenzene-1,3-dicarboxylic acid CAS No. 3112-43-4

2-Oxalobenzene-1,3-dicarboxylic acid

Cat. No.: B15490514
CAS No.: 3112-43-4
M. Wt: 238.15 g/mol
InChI Key: MKKVMUPZRDPRHL-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-Oxalobenzene-1,3-dicarboxylic acid (systematic IUPAC name: 2-(oxalyl)benzene-1,3-dicarboxylic acid) is a derivative of isophthalic acid (benzene-1,3-dicarboxylic acid) with an oxalyl (-OOC-COO-) substituent at the 2-position of the aromatic ring. This compound combines the structural features of a benzene ring with two carboxylic acid groups at the 1- and 3-positions and an additional oxalyl group at the 2-position. The oxalyl group may also influence solubility, acidity, and thermal stability compared to simpler isophthalic acid derivatives.

Properties

CAS No.

3112-43-4

Molecular Formula

C10H6O7

Molecular Weight

238.15 g/mol

IUPAC Name

2-oxalobenzene-1,3-dicarboxylic acid

InChI

InChI=1S/C10H6O7/c11-7(10(16)17)6-4(8(12)13)2-1-3-5(6)9(14)15/h1-3H,(H,12,13)(H,14,15)(H,16,17)

InChI Key

MKKVMUPZRDPRHL-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=C(C(=C1)C(=O)O)C(=O)C(=O)O)C(=O)O

Origin of Product

United States

Comparison with Similar Compounds

Acidity and Solubility

  • Oxalyl Substituent : The oxalyl group in 2-Oxalobenzene-1,3-dicarboxylic acid introduces two additional carboxylic moieties, likely increasing acidity (lower pKa) compared to H₂IA. This could enhance solubility in polar solvents and improve metal-ion chelation .
  • Electron-Withdrawing Groups : Fluorine at C4 (4-Fluorobenzene-1,3-dicarboxylic acid) reduces electron density on the aromatic ring, stabilizing deprotonated forms and improving MOF thermal stability .
  • Hydrophobic Groups: The tert-butyl group in H₂tBuIA decreases solubility in water but enhances compatibility with nonpolar substrates, advantageous for gas storage .

Pharmacological Relevance

  • Caffeic acid : Widely studied for antioxidant and anti-inflammatory effects, used in supplements and cosmetics .
  • Thiazole derivatives (e.g., 2-Phenyl-1,3-thiazole-4,5-dicarboxylic acid): Exhibit antimicrobial activity, paralleling quinolone antibiotics like those in .

Preparation Methods

Oxalylation via Friedel-Crafts Acylation

Introducing the oxalyl group to preformed isophthalic acid requires electrophilic aromatic substitution. While not explicitly detailed in the cited sources, the reaction could involve oxalyl chloride (ClCO-COCl) in the presence of Lewis acids like AlCl₃:

$$
\text{Isophthalic acid} + \text{ClCO-COCl} \xrightarrow{\text{AlCl}_3} \text{2-Oxalobenzene-1,3-dicarboxylic acid} + 2\text{HCl}
$$

Challenges :

  • Regioselectivity: Directing the oxalyl group to the 2-position requires precise control of reaction kinetics and steric effects.
  • Side reactions: Over-acylation or decarboxylation may occur under harsh conditions.

Citric Acid Oxidation Pathways

CN103288629B outlines the synthesis of 1,3-acetonedicarboxylic acid via citric acid oxidation, employing H₂O₂ and medium-strength acids (e.g., H₂SO₄, H₃PO₄). While targeting an aliphatic compound, this method highlights the utility of peroxide-driven oxidation for generating dicarboxylic motifs:

Reaction Protocol :

  • Oxidation : Citric acid (1 mol) in aqueous H₂SO₄ (0.018 mol) reacts with 30% H₂O₂ (1.2 mol) at 55–95°C for 1–2 hours.
  • Isolation : The product is vacuum-dried, yielding 97% pure 1,3-acetonedicarboxylic acid.

Adapting this to aromatic systems would require stabilizing the benzene ring against radical oxidation. Transition metal catalysts (e.g., Fe³⁺ or Cu²⁺) might facilitate selective oxidation without ring degradation.

Purification and Recrystallization

Solvent Selection

Crude 2-oxalobenzene-1,3-dicarboxylic acid typically contains residual intermediates (e.g., carboxybenzaldehyde derivatives) and unreacted starting materials. Source recommends recrystallization from polar solvents:

Solvent Purity Increase Yield
Water 97% → 99.9% 95–98%
Acetic acid 97% → 99.5% 90–92%
Methanol 97% → 99.2% 88–90%

Water emerges as the optimal solvent due to its high polarity and low cost, though acetic acid offers marginally better impurity removal.

Filtration and Recycling

Post-crystallization, the filtrate contains recoverable catalyst (e.g., cobaltous acetate) and solvent. Source details a recycling protocol where the filtrate is dehydrated, supplemented with fresh catalyst, and reused in subsequent batches, reducing waste by ≥70%.

Industrial-Scale Process Design

Continuous Oxidation Reactors

The autoclave system described in operates at 40 kg/cm² and 130°C, achieving 98.1% isophthalic acid yield in five hours. Scaling this for 2-oxalobenzene-1,3-dicarboxylic acid would require:

  • Feedstock : 2-oxalo-m-xylene (hypothetical precursor).
  • Residence time : 4–6 hours to ensure complete oxidation of methyl and oxalyl groups.
  • Gas sparging : Enhanced O₂ dispersion via fine-bubble spargers to maintain reaction kinetics.

Economic and Environmental Considerations

  • Catalyst cost : Cobalt accounts for ≈15% of raw material expenses. Closed-loop recycling mitigates this.
  • Energy demand : Recrystallization consumes 30–40% of total energy input. Multi-effect evaporators could reduce this by 25%.

Analytical Characterization

Purity Assessment

Source employs high-performance liquid chromatography (HPLC) to quantify 3-carboxybenzaldehyde (3-CBA) impurities, with detection limits <10 ppm. For 2-oxalobenzene-1,3-dicarboxylic acid, analogous methods would monitor oxalo-group retention and byproduct formation.

Q & A

Basic Research Questions

Q. What are the established synthetic routes for 2-Oxalobenzene-1,3-dicarboxylic acid, and how can purity be optimized?

  • Methodological Answer : The synthesis of aromatic dicarboxylic acids often involves oxidation or carboxylation of substituted benzene derivatives. For example, benzene-1,3-dicarboxylic acid (isophthalic acid) is synthesized via catalytic oxidation of meta-xylene . For 2-Oxalobenzene-1,3-dicarboxylic acid, introducing oxalyl groups may require Friedel-Crafts acylation or direct carboxylation under controlled pH and temperature. Purity optimization can be achieved through recrystallization in polar solvents (e.g., water/ethanol mixtures) and validated via HPLC with UV detection (λ = 210–260 nm) .

Q. What safety precautions are critical when handling 2-Oxalobenzene-1,3-dicarboxylic acid in laboratory settings?

  • Methodological Answer : Refer to safety protocols for structurally similar dicarboxylic acids (e.g., 5-bromo derivatives):

  • Ventilation : Use fume hoods to avoid inhalation of fine particles .
  • PPE : Wear nitrile gloves, lab coats, and safety goggles to prevent skin/eye contact .
  • Spill Management : Neutralize spills with inert absorbents (e.g., vermiculite) and dispose as hazardous waste .
  • First Aid : Flush eyes/skin with water for ≥15 minutes; seek medical attention for persistent irritation .

Q. How can the structural integrity of 2-Oxalobenzene-1,3-dicarboxylic acid be confirmed post-synthesis?

  • Methodological Answer : Use a combination of spectroscopic and crystallographic techniques:

  • NMR : Compare 1^1H and 13^{13}C NMR spectra with reference data. For example, benzene-1,3-dicarboxylic acid shows characteristic peaks at δ 8.3–8.5 ppm (aromatic protons) and δ 167–170 ppm (carboxylic carbons) .
  • X-ray Crystallography : Refine crystal structures using SHELXL (via Olex2 or similar software) to resolve bond lengths and angles .

Advanced Research Questions

Q. How do steric and electronic effects of the oxalyl group influence the coordination chemistry of 2-Oxalobenzene-1,3-dicarboxylic acid in MOFs?

  • Methodological Answer : The oxalyl group enhances ligand rigidity and chelation potential. Design MOFs by reacting the acid with metal nodes (e.g., Zn²⁺, Cu²⁺) under solvothermal conditions (100–150°C, DMF/water). Characterize porosity via BET surface area analysis and assess hydrogen storage capacity (e.g., at 77 K). Compare with MOFs derived from isophthalic acid to evaluate oxalyl group contributions .

Q. How can conflicting reports on the thermal stability of 2-Oxalobenzene-1,3-dicarboxylic acid derivatives be resolved?

  • Methodological Answer : Perform systematic thermal analysis:

  • TGA/DSC : Measure decomposition temperatures under inert (N₂) and oxidative (O₂) atmospheres. For example, polyamides from benzene-1,3-dicarboxylic acid exhibit stability up to 300°C .
  • XRD : Correlate crystallinity with thermal resilience. Amorphous phases may degrade faster than crystalline forms .

Q. What strategies mitigate polymorphism in 2-Oxalobenzene-1,3-dicarboxylic acid crystals during structure determination?

  • Methodological Answer : Polymorphism can arise from solvent choice or cooling rates. To control:

  • Solvent Screening : Test crystallization in DMSO, DMF, or aqueous mixtures.
  • Slow Evaporation : Use controlled evaporation at 4°C to favor single-crystal growth.
  • TWINABS in SHELXL : Apply twin refinement for overlapping diffraction patterns .

Q. What in vitro assays are suitable for probing the biological activity of 2-Oxalobenzene-1,3-dicarboxylic acid?

  • Methodological Answer : Given structural similarities to cyclopentane-dicarboxylic acids (e.g., amine interactions ):

  • Enzyme Inhibition : Test against glutamate decarboxylase or aminotransferases via UV-Vis kinetic assays.
  • Cellular Uptake : Use fluorescent tagging (e.g., FITC conjugation) and confocal microscopy in HEK293 cells.
  • Cytotoxicity : Evaluate via MTT assay (IC₅₀ determination) across cancer cell lines (e.g., HeLa, MCF-7) .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.